Phenylmercuriurea

Description

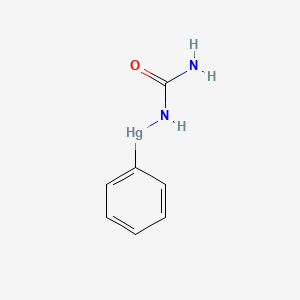

Phenylmercuriurea (CAS: 2279-64-3), also known as phenylmercuric urea, is an organomercury compound with the molecular formula C₇H₈HgN₂O . It consists of a phenyl group bonded to a mercury atom, which is further coordinated to a urea moiety. Historically, it has been utilized as a pesticide, fungicide, and preservative in industrial and agricultural applications . Its biocidal properties stem from the mercury ion’s ability to inhibit enzyme activity and disrupt cellular processes, though its use has declined due to mercury’s environmental persistence and toxicity .

Properties

CAS No. |

2279-64-3 |

|---|---|

Molecular Formula |

C7H8HgN2O |

Molecular Weight |

336.74 g/mol |

IUPAC Name |

(carbamoylamino)-phenylmercury |

InChI |

InChI=1S/C6H5.CH4N2O.Hg/c1-2-4-6-5-3-1;2-1(3)4;/h1-5H;(H4,2,3,4);/q;;+1/p-1 |

InChI Key |

UNQDVBLGFWIFGX-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)[Hg]NC(=O)N |

Canonical SMILES |

C1=CC=C(C=C1)[Hg+].C(=N)(N)[O-] |

Appearance |

Solid powder |

Other CAS No. |

2279-64-3 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Phenylmercuriurea; Abavit; Acrox; Leytosan; NSC 310159; NSC310159; NSC-310159 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Phenylmercury Compounds

Phenylmercuriurea belongs to a broader class of organomercury compounds. Below is a detailed comparison with structurally and functionally analogous derivatives:

Table 1: Key Properties of this compound and Analogues

Structural Differences and Implications

- This compound contains a urea group , which enhances its solubility in polar solvents compared to phenylmercuric acetate or nitrate .

- Phenylmercuric acetate features an acetate group , making it more lipophilic and prone to bioaccumulation .

- Phenylmercuric nitrate includes a nitrate ion , contributing to its oxidative instability and pharmaceutical utility as a preservative .

Functional Differences

- Biocidal Efficacy : Phenylmercuric acetate and nitrate exhibit broader-spectrum antimicrobial activity due to their higher mercury release rates, whereas this compound’s urea moiety may reduce bioavailability .

- Environmental Persistence: All phenylmercury compounds degrade into inorganic mercury, but phenylmercuric borate and nitrate show slower degradation in alkaline conditions .

Toxicity and Regulatory Status

- Acute Toxicity: this compound shares the neurotoxic and nephrotoxic effects common to organomercury compounds. However, phenylmercuric acetate is noted for causing rapid circulatory collapse, a trait less documented in this compound .

- Regulatory Restrictions : this compound is listed on the Red List of hazardous materials in construction due to mercury content . Similarly, phenylmercuric acetate and nitrate are banned in agricultural use in the EU and U.S. under mercury regulations .

Research Findings and Data Gaps

- Phenylmercuric acetate has been extensively studied for its acute toxicity in mammals, showing LD₅₀ values of 26–40 mg/kg in rats .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.